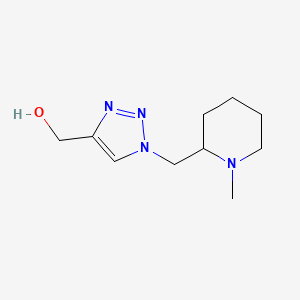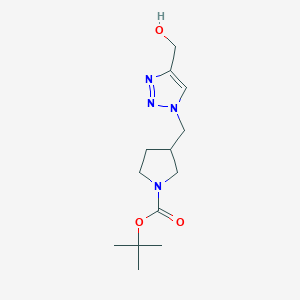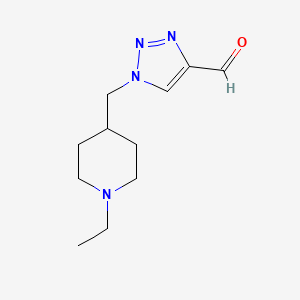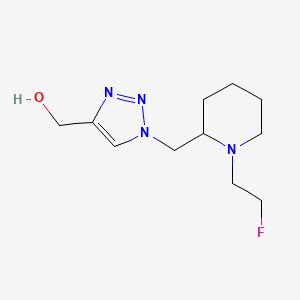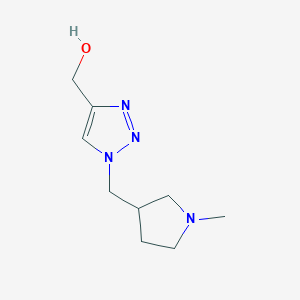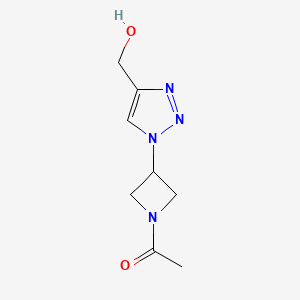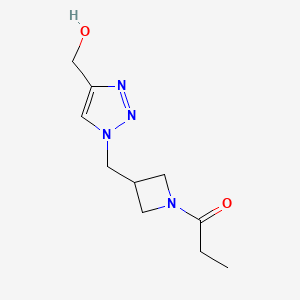
(1-(3-Aminopropyl)-4-methylpyrrolidin-3-yl)methanol
Vue d'ensemble
Description
The compound is a derivative of pyrrolidine, which is a cyclic amine. The “3-Aminopropyl” and “4-methyl” groups are substituents on the pyrrolidine ring .
Molecular Structure Analysis
The molecular structure of this compound would likely consist of a pyrrolidine ring (a five-membered ring with one nitrogen atom and four carbon atoms) with a methyl group attached to one carbon and a 3-aminopropyl group attached to another .Chemical Reactions Analysis
The compound, due to the presence of an amine group, could potentially undergo reactions typical of amines, such as acylation or alkylation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Amines generally have higher boiling points than hydrocarbons of similar molar mass due to their ability to form hydrogen bonds .Applications De Recherche Scientifique
Organic Synthesis Precursor
This compound serves as a precursor in organic synthesis, particularly in the preparation of amide derivatives. For example, it can react with furan-2-carbonyl chloride to form furan-2-carboxylic acid [3-(4-methyl-piperazin-1-yl)-propyl]-amide . This reaction showcases its utility in constructing complex organic molecules, which can have further applications in pharmaceuticals and material science.
Surface Modification of Metal Oxide Nanoparticles
The amine functionality of this compound makes it suitable for the surface modification of metal oxide nanoparticles (MONPs). The introduction of amine groups enhances the dispersibility and anti-bacterial properties of MONPs . These modified nanoparticles can be used in various applications, including electrochemical sensors, catalysts, and Pickering emulsions.
Biomedical Applications
Amino-functionalized mesoporous silica nanoparticles, which can be derived from compounds like (1-(3-Aminopropyl)-4-methylpyrrolidin-3-yl)methanol, have significant potential in biomedical applications. They can be used for drug delivery, where their surface functionalization allows for the controlled release of therapeutics .
Catalyst Immobilization
The compound’s ability to act as a linker can immobilize catalysts on various substrates. This is particularly useful in creating fixed-bed reactors or flow chemistry setups, where the catalyst’s recovery and reuse are critical for industrial processes .
Drug Delivery Systems
The compound can be used to modify the surface of drug carriers, enhancing their interaction with biological membranes and improving drug solubility and stability. This leads to more efficient drug delivery systems, which can be tailored for targeted therapy .
Medical Imaging
By functionalizing imaging agents with (1-(3-Aminopropyl)-4-methylpyrrolidin-3-yl)methanol, their properties can be altered to improve contrast and targeting in medical imaging techniques. This can enhance the visualization of tissues and organs during diagnostic procedures .
Environmental Remediation
The compound can be used to create materials that capture and remove contaminants from the environment. This application is particularly relevant in water treatment, where such materials can absorb and break down pollutants, improving water quality .
Sensor Technology
The amine groups introduced by this compound onto surfaces can be used to develop sensors. These sensors can detect various chemical or biological substances, making them useful in environmental monitoring, medical diagnostics, and industrial process control .
Mécanisme D'action
Target of Action
Similar compounds have been shown to interact with various cellular targets
Mode of Action
It is likely that it interacts with its targets in a manner similar to other aminopropyl compounds . These compounds often function by binding to their targets and modulating their activity, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been shown to affect various biochemical pathways
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
Similar compounds have been shown to have various effects at the molecular and cellular levels .
Action Environment
The action, efficacy, and stability of (1-(3-Aminopropyl)-4-methylpyrrolidin-3-yl)methanol can be influenced by various environmental factors. These may include temperature, pH, and the presence of other compounds or ions in the environment
Orientations Futures
Propriétés
IUPAC Name |
[1-(3-aminopropyl)-4-methylpyrrolidin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O/c1-8-5-11(4-2-3-10)6-9(8)7-12/h8-9,12H,2-7,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHTVLBZYFOPBRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC1CO)CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(3-Aminopropyl)-4-methylpyrrolidin-3-yl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





